1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
Overview
Description
“1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1171204-54-8 . It has a molecular weight of 293.19 . The IUPAC name for this compound is 1-(2-pyridinylmethyl)-3-piperidinecarboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
- 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is used in the synthesis of various compounds. For instance, its derivative, piperazine-2,6-dione, has been synthesized and evaluated for anticancer activity (Kumar et al., 2013).
- Its role in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines and their reactions has been explored, showcasing its versatility in chemical synthesis (Mekheimer et al., 1997).
- Research has also been conducted on its spectroscopic properties and quantum mechanical study, highlighting its significance in understanding molecular behavior (Devi et al., 2020).
Catalysis and Chemical Reactions
- The compound has been used in catalysis, such as in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, where it functions as a part of a nanomagnetic reusable catalyst (Ghorbani‐Choghamarani & Azadi, 2015).
- It also plays a role in the synthesis of zwitterionic pyridazine derivatives, demonstrating its utility in creating complex chemical structures (Yamazaki et al., 1971).
Pharmacological Research
- While excluding information related to drug use, dosage, and side effects, it's important to note that derivatives of 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride have been studied for their potential pharmacological properties, such as in antimicrobial and antimycobacterial activities (R.V.Sidhaye et al., 2011).
Electrochemistry
- This compound has been used as an additive in electrolytic coloring of anodized aluminum from tin(II) solutions, highlighting its applications in material science and electrochemistry (Moshohoritou et al., 1994).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDDCUQZFRNVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655353 | |
Record name | 1-[(Pyridin-2-yl)methyl]piperidine-3-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid dihydrochloride | |
CAS RN |
887444-94-2 | |
Record name | 1-[(Pyridin-2-yl)methyl]piperidine-3-carboxylic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.